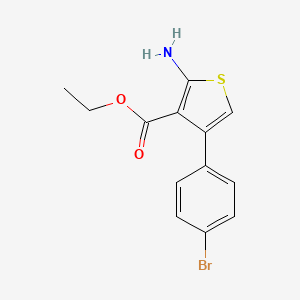

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

CAS No.: 306934-99-6

Cat. No.: VC1986756

Molecular Formula: C13H12BrNO2S

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306934-99-6 |

|---|---|

| Molecular Formula | C13H12BrNO2S |

| Molecular Weight | 326.21 g/mol |

| IUPAC Name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |

| Standard InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |

Introduction

Chemical Structure and Identifiers

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is characterized by a thiophene ring substituted with an amino group, a 4-bromophenyl group, and an ethyl carboxylate group. The precise arrangement of these substituents contributes to the compound's reactivity and potential applications.

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |

| CAS Registry Number | 306934-99-6 |

| Molecular Formula | C₁₃H₁₂BrNO₂S |

| Molecular Weight | 326.21 g/mol |

| SMILES Notation | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |

| InChI | 1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |

| InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N |

| PubChem CID | 727636 |

| MDL Number | MFCD00435056 |

The structure consists of a thiophene core with an amino group at position 2, an ethyl carboxylate at position 3, and a 4-bromophenyl group at position 4. This arrangement creates a molecule with multiple functional sites for potential chemical modifications and interactions .

Physical Properties

Understanding the physical properties of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is essential for its handling, storage, and application in various research and industrial settings.

| Property | Value |

|---|---|

| Physical State | Powder |

| Color | Not specified in literature |

| Melting Point | 120-125 °C |

| Density | 1.502 g/cm³ (20 °C, 760 Torr) |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol; poorly soluble in water |

| Storage Temperature | Ambient |

The compound's relatively high melting point indicates significant intermolecular forces, likely including hydrogen bonding involving the amino group. Its density is typical for aromatic compounds containing a bromine atom .

Chemical Reactivity

The presence of multiple functional groups in Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate makes it a versatile intermediate for various chemical transformations.

Reactive Sites

The compound contains several reactive sites that can participate in different chemical reactions:

-

Amino Group: Can undergo N-acylation, N-alkylation, diazotization, and condensation reactions

-

Bromine Substituent: Ideal for cross-coupling reactions (Suzuki, Stille, Negishi)

-

Ethyl Carboxylate: Susceptible to hydrolysis, transesterification, and reduction

-

Thiophene Ring: Can participate in electrophilic aromatic substitution reactions

| Reaction Type | Reaction Conditions | Potential Products |

|---|---|---|

| Hydrolysis | Aqueous base, heat | 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid |

| Reduction | LiAlH₄ or NaBH₄ | 2-amino-4-(4-bromophenyl)-3-(hydroxymethyl)thiophene |

| Suzuki Coupling | Pd catalyst, boronic acid | 2-amino-4-(4-arylphenyl)thiophene-3-carboxylate derivatives |

| N-Acylation | Acid chloride, base | N-acyl derivatives with potential biological activity |

| Cyclization | Intramolecular reactions | Fused heterocyclic systems with potential pharmaceutical applications |

The bromine atom in the para position of the phenyl ring is particularly valuable for further functionalization through various cross-coupling reactions, enabling the generation of diverse libraries of derivatives .

| Hazard Type | Classification |

|---|---|

| Health Hazards | Skin Irritation (Category 2) |

| Eye Irritation (Category 2) | |

| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | |

| Environmental Hazards | Aquatic Chronic (Category 4) |

Analytical Methods

Various analytical techniques can be employed to characterize and analyze Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.

Spectroscopic Methods

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for aromatic protons (6.8-7.5 ppm), ethyl ester protons (triplet ~1.3 ppm, quartet ~4.2 ppm), and amino protons (broad singlet ~5.5-6.0 ppm) |

| ¹³C NMR | Signals for carbonyl carbon (~165 ppm), aromatic carbons (110-150 ppm), and ethyl ester carbons (~14 and ~60 ppm) |

| IR Spectroscopy | Characteristic bands for NH₂ stretching (3300-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 326 and 328 (with characteristic bromine isotope pattern) |

| UV-Vis Spectroscopy | Absorption maxima related to the conjugated π-system of the thiophene and phenyl rings |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for purity assessment and reaction monitoring. Typical HPLC conditions might include C18 reverse-phase columns with methanol/water or acetonitrile/water mobile phases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate and its derivatives provides insights into potential modifications for enhanced biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume